2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Description
2-(1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a benzimidazole derivative featuring a dimethyl-substituted aromatic core linked to an ethylamine side chain.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(1,5-dimethylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H15N3/c1-8-3-4-10-9(7-8)13-11(5-6-12)14(10)2/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
FXMDYAUMFAPUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CCN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the ethanamine side chain. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its desired form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s benzimidazole core and ethylamine side chain are shared with several analogs, but substituent patterns and additional functional groups lead to distinct properties:
2-(2-Bromo-1H-Benzo[d]Imidazol-1-yl)Ethan-1-Amine (6d)
- Substituents : Bromine at position 2 of the aromatic ring.
- Molecular Weight : 210.685 g/mol ([M+H]+) .
- Synthesized via LiAlH4 reduction, a method common for amine side chain introduction .
2-(2-(Piperazin-1-yl)Ethyl)-1H-Benzo[de]Isoquinoline-1,3(2H)-Dione
- Core : Naphthalimide (a fused aromatic system) instead of benzimidazole.
- Substituents : Piperazine-linked ethylamine side chain.
- Key Differences :
2-[(1E)-2-Phenylethenyl]-1H-1,3-Benzodiazole (2b)
- Core : Benzimidazole with a styryl (C6H5-CH=CH-) substituent.
- Substituents : Derived from cinnamaldehyde (cinnamon oil).
- Key Differences :
Structural and Functional Data Table
Hydrogen Bonding and Crystallography
Comparative studies could leverage these tools to analyze hydrogen bonding patterns, such as:
- Dimethyl Substituents : Likely reduce hydrogen-bonding capacity compared to bromine or hydroxyl groups, affecting solubility and crystal packing.
- Piperazine Side Chains: Introduce additional hydrogen-bond donors/acceptors, as seen in naphthalimide derivatives .
Biological Activity
2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, a compound featuring a benzodiazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is with a molecular weight of approximately 189.26 g/mol. The compound consists of a benzodiazole ring with methyl substitutions at the 1 and 5 positions and an ethanamine side chain. Its structural uniqueness contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| CAS Number | 1305712-10-0 |
| Melting Point | Not available |
Research indicates that compounds with a benzodiazole structure often interact with various neurotransmitter receptors, influencing signaling pathways related to oxidative stress and inflammation. The specific mechanisms for 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine may include:
- Neurotransmitter Modulation : Potential interaction with serotonin and dopamine receptors.
- Antioxidant Activity : The compound may exhibit protective effects against oxidative stress.
Anticancer Potential
Certain benzodiazole derivatives have been studied for their anticancer properties. The interaction of these compounds with cellular pathways involved in cancer progression suggests that 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine may also hold potential in cancer therapeutics.
Case Studies
A review of literature indicates several studies exploring the biological activities of benzodiazole derivatives:
- Study on Antibacterial Activity : A series of benzodiazole derivatives were synthesized and tested for their antibacterial efficacy against various strains, showing promising results comparable to standard antibiotics .
- Anticancer Research : Investigations into the structure–activity relationship (SAR) of benzodiazoles revealed that modifications in the benzodiazole scaffold can enhance anticancer activity against specific cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
